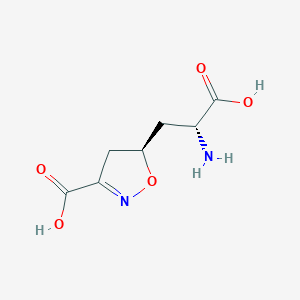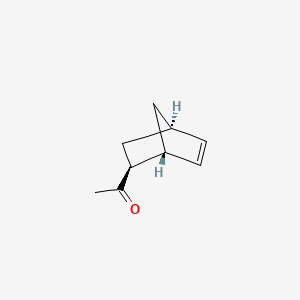
(R)-5-((R)-2-amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid
描述
®-5-(®-2-amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid is a chiral compound with significant importance in various scientific fields. This compound features an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of both amino and carboxyl groups makes it an amino acid derivative, contributing to its versatility in chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(®-2-amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid typically involves the formation of the isoxazole ring followed by the introduction of the amino and carboxyl groups. One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the isoxazole ring. Subsequent functionalization steps introduce the amino and carboxyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, enantioselective synthesis methods are employed to obtain the desired chiral form of the compound.
化学反应分析
Types of Reactions
®-5-(®-2-amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with modified functional groups.
科学研究应用
Chemistry
In chemistry, ®-5-(®-2-amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
The compound’s amino acid-like structure makes it relevant in biological research. It can be used to study enzyme-substrate interactions and protein folding mechanisms. Additionally, it serves as a model compound for investigating the behavior of amino acids in various biological systems.
Medicine
In medicine, ®-5-(®-2-amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid has potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases.
Industry
Industrially, the compound is utilized in the production of specialty chemicals and pharmaceuticals. Its versatility allows for the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of ®-5-(®-2-amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, modulating their activity and influencing biochemical pathways. Additionally, its structural features enable it to participate in various signaling pathways, affecting cellular processes.
相似化合物的比较
Similar Compounds
(S)-5-((S)-2-amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid: The enantiomer of the compound, differing in the spatial arrangement of atoms.
Isoxazole derivatives: Compounds with similar isoxazole rings but different functional groups.
Amino acid derivatives: Compounds with similar amino and carboxyl groups but different ring structures.
Uniqueness
®-5-(®-2-amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid is unique due to its specific chiral configuration and the presence of both amino and carboxyl groups on the isoxazole ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
属性
IUPAC Name |
(5R)-5-[(2R)-2-amino-2-carboxyethyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O5/c8-4(6(10)11)1-3-2-5(7(12)13)9-14-3/h3-4H,1-2,8H2,(H,10,11)(H,12,13)/t3-,4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXNPKGXCSBLJK-QWWZWVQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C(=O)O)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](ON=C1C(=O)O)C[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethan-1-amine](/img/structure/B3286282.png)
![(1r,6s)-Bicyclo[4.1.0]heptan-2-one](/img/structure/B3286287.png)

![1-[(3-Methylphenyl)methyl]piperidin-4-amine](/img/structure/B3286295.png)




![(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B3286342.png)
![3-hydroxy-7-(p-tolyl)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3286349.png)
